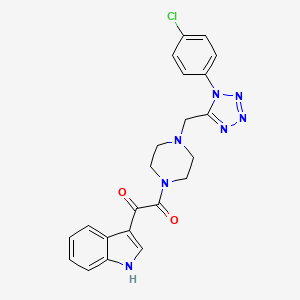

1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

Description

Properties

IUPAC Name |

1-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN7O2/c23-15-5-7-16(8-6-15)30-20(25-26-27-30)14-28-9-11-29(12-10-28)22(32)21(31)18-13-24-19-4-2-1-3-17(18)19/h1-8,13,24H,9-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUBMCDRZRKNNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)Cl)C(=O)C(=O)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrazole Ring Formation: : The synthesis often begins with the formation of the 1H-tetrazole ring, which can be achieved through the reaction of sodium azide with 4-chlorobenzonitrile.

Piperazine Introduction: : The piperazine ring is introduced by reacting the tetrazole intermediate with bis(2-chloroethyl)amine, leading to the formation of a bis-chloro intermediate.

Coupling with Indole Moiety: : The indole moiety is then attached through a coupling reaction between the bis-chloro intermediate and indole-3-acetaldehyde, typically under acidic conditions.

Industrial Production Methods

Large-scale production involves optimizing the reaction conditions to ensure high yield and purity. Industrial synthesis may include:

Continuous flow reactors to manage exothermic reactions

Catalysis to improve efficiency

Purification steps, such as recrystallization or chromatography, to isolate the final product

Chemical Reactions Analysis

1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione undergoes several types of chemical reactions:

Oxidation

Common Reagents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Conditions: : Usually carried out in acidic or basic medium

Products: : Formation of oxidized derivatives, which may include ketones and carboxylic acids

Reduction

Common Reagents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Conditions: : Conducted under anhydrous conditions

Products: : Reduced compounds such as alcohols and amines

Substitution

Common Reagents: : Halogenating agents, nucleophiles like thiols or amines

Conditions: : Often require catalysts or heat

Products: : Formation of substituted derivatives

Scientific Research Applications

Chemistry

Organic Synthesis: : Used as a building block in the synthesis of complex organic molecules

Catalysis: : Acts as a ligand in catalytic cycles

Biology

Enzyme Inhibition: : Potential inhibitor of various enzymes, influencing metabolic pathways

Drug Design: : Basis for developing pharmaceuticals targeting specific receptors

Medicine

Therapeutic Agents: : Investigated for anti-inflammatory, anti-cancer, and anti-microbial properties

Industry

Material Science: : Utilized in the development of polymers and coatings

Mechanism of Action

The compound’s mechanism of action involves multiple pathways:

Binding to Receptors: : Interacts with specific receptors in biological systems, potentially inhibiting enzyme activity

Pathways Involved: : Influences pathways related to inflammation, cell proliferation, and metabolic regulation

Comparison with Similar Compounds

Table 1: Key Structural Modifications and Implications

Physicochemical Properties

Table 2: Molecular Properties of Selected Compounds

Biological Activity

The compound 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, also referred to as a tetrazole derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Structure and Composition

The compound features a complex structure characterized by multiple functional groups, including a tetrazole ring and an indole moiety. Its molecular formula is C19H19ClN6O2, with a molecular weight of approximately 396.85 g/mol.

Anticancer Activity

Recent studies have indicated that tetrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines. In one study, a related compound demonstrated an IC50 value of less than 10 µM against A549 lung adenocarcinoma cells, indicating potent antitumor activity .

Table 1: Cytotoxic Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | <10 | Apoptosis induction |

| Compound B | MCF7 | 15 | Cell cycle arrest |

| Compound C | HeLa | 8 | Inhibition of DNA synthesis |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies suggest that derivatives of the tetrazole class possess significant antibacterial and antifungal activities. The mechanism is thought to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .

The biological activity of tetrazole derivatives like the compound is primarily attributed to their ability to interact with specific molecular targets. This includes:

- Inhibition of Enzymatic Activity : Many tetrazole derivatives act as inhibitors for enzymes involved in cancer progression and inflammation.

- Receptor Modulation : Some studies indicate that these compounds can modulate receptor activity, influencing pathways related to cell survival and proliferation.

Study on Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs of the compound and tested their efficacy against various cancer cell lines. The lead compound exhibited a significant reduction in cell viability alongside increased apoptosis markers when tested against breast cancer cells (MCF7) and lung cancer cells (A549) .

Research on Antimicrobial Effects

Another study focused on the antimicrobial potential of tetrazole derivatives, where the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The results indicated that the presence of the chlorophenyl group enhances the antimicrobial activity through improved membrane permeability .

Q & A

Q. What validation steps confirm off-target effects observed in high-throughput screening?

- Methodological Answer : Counter-screening against unrelated targets (e.g., unrelated kinases) isolates false positives. Chemoproteomics (e.g., activity-based protein profiling) maps off-target interactions. CRISPR-Cas9 knockout of suspected off-target genes validates specificity .

Methodological Tools & Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.